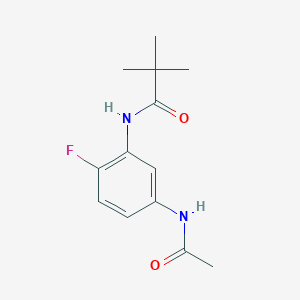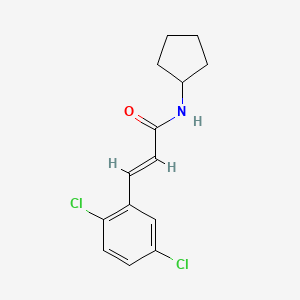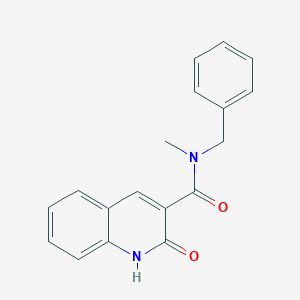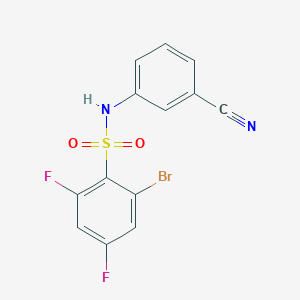![molecular formula C18H19FN2O B7471417 (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone, also known as FMP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry. FMP has been found to exhibit significant pharmacological properties, including anxiolytic, antidepressant, and analgesic effects.
作用机制
The exact mechanism of action of (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters, such as serotonin and dopamine. (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been found to increase the levels of these neurotransmitters in the brain, which may explain its anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been found to exhibit significant biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has also been found to modulate the levels of certain hormones, such as cortisol and prolactin, which are involved in the stress response and reproductive function, respectively.
实验室实验的优点和局限性
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit significant pharmacological properties. However, it also has some limitations. (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its exact mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone. One area of interest is its potential use as a therapeutic agent for anxiety and depression. Further studies are needed to determine the optimal dosage and administration route for (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in humans. Another area of interest is its potential use as a painkiller. Future studies could investigate the efficacy of (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in treating different types of pain, as well as its potential side effects. Finally, further research is needed to fully understand the mechanism of action of (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone and its effects on neurotransmitters and hormones.
合成方法
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the intermediate with piperazine.
科学研究应用
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anxiolytic and antidepressant effects in animal models, suggesting its potential use as a therapeutic agent for anxiety and depression. (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has also been found to exhibit analgesic effects, indicating its potential use as a painkiller.
属性
IUPAC Name |
(2-fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-14-5-4-6-15(13-14)20-9-11-21(12-10-20)18(22)16-7-2-3-8-17(16)19/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBICZTYCYIOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)

![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)


